N1-Tritylpropane-1,3-diamine acetate

Übersicht

Beschreibung

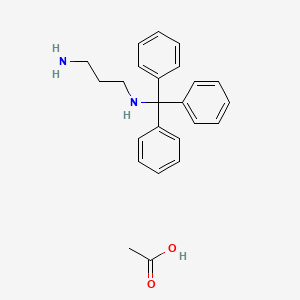

N1-Tritylpropane-1,3-diamine acetate: is an organic compound with the molecular formula C24H28N2O2. It is a derivative of propane-1,3-diamine, where one of the amine groups is protected by a trityl group (triphenylmethyl group). This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N1-Tritylpropane-1,3-diamine acetate typically begins with propane-1,3-diamine and trityl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The trityl chloride reacts with one of the amine groups of propane-1,3-diamine to form N1-Tritylpropane-1,3-diamine.

Acetate Formation: The resulting N1-Tritylpropane-1,3-diamine is then reacted with acetic acid to form the acetate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N1-Tritylpropane-1,3-diamine acetate can undergo oxidation reactions, where the trityl group can be removed under oxidative conditions.

Reduction: The compound can be reduced to remove the trityl group, yielding propane-1,3-diamine.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Removal of the trityl group, yielding propane-1,3-diamine.

Reduction: Propane-1,3-diamine.

Substitution: Depending on the nucleophile used, various substituted derivatives of propane-1,3-diamine can be obtained.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N1-Tritylpropane-1,3-diamine acetate has the molecular formula and a molar mass of approximately 376.49 g/mol. It is characterized by its trityl protecting group, which plays a crucial role in its function as a protecting agent during chemical reactions. The compound is sensitive to moisture and should be stored at temperatures between 2-8°C to maintain stability .

Applications in Organic Synthesis

One of the primary uses of this compound is as a protecting group in organic synthesis. Protecting groups are essential for selectively modifying functional groups without affecting others during multi-step synthesis processes. The trityl group can be easily introduced and removed, allowing for the selective protection of amines and other functional groups.

Case Studies:

- Synthesis of Complex Molecules : In studies focused on synthesizing complex natural products, this compound has been employed to protect amines during the formation of heterocycles. This application is particularly valuable in the pharmaceutical industry where precise control over functional groups is required .

- Peptide Synthesis : The compound has also been utilized in peptide synthesis as a protecting group for amines. Its ability to stabilize reactive intermediates enhances the efficiency of peptide coupling reactions, leading to higher yields and purities .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds. Its derivatives have shown potential in drug development due to their ability to interact with biological targets effectively.

Case Studies:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising anticancer activity. By modifying the trityl group or other substituents, researchers have developed compounds that can inhibit tumor growth through specific enzyme interactions .

- Neuroprotective Agents : Some studies have explored the neuroprotective effects of derivatives derived from this compound. These compounds have been shown to modulate neurotransmitter systems and may offer therapeutic benefits for neurodegenerative diseases .

Material Science Applications

Beyond organic synthesis and medicinal chemistry, this compound finds applications in material science, particularly in the development of polymers and coatings.

Case Studies:

- Polymer Development : The compound can act as a chain extender or crosslinker in polymer formulations, enhancing mechanical properties and thermal stability. This application is significant in creating advanced materials with tailored properties for specific industrial applications .

- Coating Technologies : In coating technologies, this compound can be used to improve adhesion properties and resistance to environmental factors such as moisture and chemicals .

Safety Considerations

While this compound has valuable applications, it is important to handle it with care due to its irritant properties. Safety measures should include wearing protective clothing and ensuring proper ventilation when working with this compound .

Wirkmechanismus

Mechanism: The trityl group in N1-Tritylpropane-1,3-diamine acetate acts as a protecting group for the amine functionality. It prevents unwanted reactions at the protected amine site, allowing selective reactions to occur at other functional groups. The acetate salt form enhances the solubility of the compound in organic solvents, facilitating its use in various reactions.

Molecular Targets and Pathways: The compound primarily targets amine functionalities in organic molecules, protecting them from unwanted reactions. It is involved in pathways where selective protection and deprotection of amines are required.

Vergleich Mit ähnlichen Verbindungen

N1-Benzylpropane-1,3-diamine acetate: Similar protecting group but with a benzyl group instead of a trityl group.

N1-Phenylpropane-1,3-diamine acetate: Uses a phenyl group as the protecting group.

N1-Tert-butylpropane-1,3-diamine acetate: Uses a tert-butyl group for protection.

Uniqueness: N1-Tritylpropane-1,3-diamine acetate is unique due to the bulky trityl group, which provides significant steric hindrance, making it highly effective in protecting amine groups during complex synthetic processes. This steric hindrance is greater compared to benzyl, phenyl, or tert-butyl groups, making it a preferred choice in many synthetic applications.

Biologische Aktivität

N1-Tritylpropane-1,3-diamine acetate (CAS No. 325143-22-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C₁₈H₃₈N₂O₂

- Molecular Weight : 376.49 g/mol

- Purity : Typically available in high purity (>95%) for research purposes.

This compound exhibits biological activity primarily through its interaction with various biomolecular targets, influencing cellular signaling pathways and gene expression. The compound functions as a modulator of enzyme activity and has been shown to interact with nucleic acids, affecting processes such as transcription and replication.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to nucleic acid metabolism.

- Cellular Signaling Modulation : It can influence cell signaling pathways, potentially impacting cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below is a summary of its effects based on different biological assays:

Study 1: Inhibition of Nucleic Acid Synthesis

A study demonstrated that this compound significantly inhibits nucleic acid synthesis in vitro. The mechanism was attributed to its ability to intercalate into DNA strands, thereby preventing replication and transcription processes.

Study 2: Cellular Proliferation Effects

In a cellular model, varying concentrations of the compound were tested for their effects on cell proliferation. Results indicated that at low concentrations, the compound promoted cell growth, while higher concentrations resulted in cytotoxic effects due to apoptosis induction.

Study 3: Protein Interaction Analysis

The compound's interaction with proteins was analyzed using fluorescence spectroscopy. It was found that this compound binds to specific proteins involved in signaling pathways, leading to alterations in their activity and subsequent changes in cellular responses.

Eigenschaften

IUPAC Name |

acetic acid;N'-tritylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2.C2H4O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2(3)4/h1-9,11-16,24H,10,17-18,23H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVRPXRKXRMRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583337 | |

| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325143-22-4 | |

| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.